molecular formula C10H8O3 B11762224 1-(6-Hydroxybenzofuran-7-yl)ethanone

1-(6-Hydroxybenzofuran-7-yl)ethanone

Cat. No.: B11762224
M. Wt: 176.17 g/mol
InChI Key: KFQXPRYPYBLKTO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzofuran (B130515) Research

The journey of benzofuran research began in 1870 with the first synthesis of the benzofuran ring by Perkin. acs.orgnih.gov Early investigations were largely centered on the isolation and structural elucidation of naturally occurring benzofurans from various plant species, such as those from the Asteraceae, Rutaceae, and Liliaceae families. nih.gov These foundational studies unveiled the chemical diversity within this class of compounds.

A pivotal moment in the history of benzofuran research was the discovery and application of psoralens, a type of benzofuran derivative, in photochemotherapy for skin conditions. scienceopen.com This success catalyzed a surge in research focused on the medicinal potential of benzofurans. The 20th and 21st centuries have seen significant advancements in synthetic methodologies, enabling the creation of a vast library of benzofuran derivatives. acs.orgnih.gov These synthetic efforts, coupled with sophisticated biological screening techniques, have led to the identification of numerous benzofuran-based compounds with potent and selective biological activities. mdpi.com

Overview of Research Trajectories for 1-(6-Hydroxybenzofuran-7-yl)ethanone and its Analogues

While specific research on This compound is not extensively documented in publicly available literature, its structural features suggest it is a valuable intermediate in the synthesis of more complex benzofuran derivatives. The presence of a hydroxyl and an acetyl group provides reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Research on analogous structures, such as other hydroxy- and acetyl-substituted benzofurans, has been more prominent. For instance, studies on various benzofuran derivatives have demonstrated that the nature and position of substituents on the benzofuran core critically influence their biological activity. taylorandfrancis.commdpi.com Research in this area typically follows a trajectory of synthesis, where novel derivatives are created, followed by biological evaluation to assess their therapeutic potential. wisdomlib.org For example, bromoalkyl and bromoacetyl derivatives of benzofurans have shown significant cytotoxicity, highlighting the impact of specific functional groups. mdpi.com

Significance of Benzofuran Derivatives in Academic and Preclinical Research

The significance of benzofuran derivatives in academic and preclinical research is multifaceted. They serve as fundamental building blocks in the design and synthesis of novel therapeutic agents. nih.gov The ability to introduce various substituents onto the benzofuran core allows for the fine-tuning of their pharmacological profiles. nih.gov

In preclinical studies, a multitude of benzofuran derivatives have been investigated for their potential to treat a range of diseases. For example, certain derivatives have shown promise as anticancer agents by inhibiting tubulin polymerization or acting on various kinases. taylorandfrancis.comnih.gov Others have been explored for their antimicrobial and anti-inflammatory properties. scienceopen.comijper.org The development of hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcones or triazoles, has emerged as a promising strategy to develop potent cytotoxic agents. nih.govmdpi.com These preclinical investigations are crucial for identifying lead compounds that may eventually progress to clinical trials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

1-(6-hydroxy-1-benzofuran-7-yl)ethanone

InChI

InChI=1S/C10H8O3/c1-6(11)9-8(12)3-2-7-4-5-13-10(7)9/h2-5,12H,1H3

InChI Key

KFQXPRYPYBLKTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OC=C2)O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 1 6 Hydroxybenzofuran 7 Yl Ethanone

Classical and Contemporary Approaches to Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring is the cornerstone of synthesizing derivatives like 1-(6-Hydroxybenzofuran-7-yl)ethanone. Over the years, a variety of methods have been developed, from traditional cyclization reactions to modern, high-efficiency catalytic processes.

Cyclodehydration and Cyclization Reactions

Intramolecular cyclization is a fundamental and widely employed strategy for constructing the furan (B31954) ring fused to a benzene (B151609) core. These reactions typically involve the formation of a C-O or C-C bond to close the five-membered ring.

One of the most classical methods is the cyclodehydration of α-phenoxy ketones . This approach involves an intramolecular electrophilic aromatic substitution, where a ketone attacks the ortho position of the phenoxy group, followed by dehydration to form the benzofuran. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has proven to be a highly efficient mediator for this transformation, allowing the synthesis of 3-substituted or 2,3-disubstituted benzofurans under mild conditions from readily available phenols and α-bromo ketones. researchgate.net The reaction proceeds with good reactivity and fluidity, often providing better results than traditional reagents like polyphosphoric acid (PPA). researchgate.net

Table 1: Comparison of Reagents for Cyclodehydration of 2-Phenoxy Acetophenone
EntryReagentTemperature (°C)TimeProductYield (%)
1PPA1322 h2-phenylbenzofuran73
2Eaton's Reagent4510 min2-phenylbenzofuran89
3MeSO3H4531 h2-phenylbenzofuran56

Data sourced from a study on the cyclodehydration of α-phenoxy ketones. researchgate.net

More contemporary methods involve tandem reactions, such as oxidative coupling and cyclization . For instance, 5-hydroxybenzofurans can be prepared from hydroquinones and β-dicarbonyl compounds. thieme-connect.deresearchgate.net This process, often mediated by reagents like phenyliodine(III) diacetate (PIDA), involves an initial oxidative dearomatization followed by a coupling-cyclization cascade. thieme-connect.dethieme-connect.com A plausible mechanism suggests a Michael addition followed by intramolecular cyclization and subsequent aromatization. thieme-connect.de While this specific method yields the 5-hydroxy isomer, the principle of tandem oxidative cyclization represents a powerful modern approach to building substituted hydroxybenzofurans.

Another innovative strategy involves the rearrangement of chalcone (B49325) derivatives. Selective synthesis of 3-acylbenzofurans can be achieved by the transformation of 2-hydroxychalcones via cyclized 2,3-dihydrobenzofuran (B1216630) intermediates. nih.gov Depending on the reaction conditions (e.g., choice of acid or base), these intermediates can be selectively converted to the desired acylbenzofuran isomers, offering a high degree of control over the final product structure. nih.gov

Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including benzofurans. These methods allow for the efficient formation of C-C and C-O bonds, providing convergent and flexible routes to the benzofuran core.

The Sonogashira coupling , which pairs a terminal alkyne with an aryl or vinyl halide, is a cornerstone of benzofuran synthesis. A common one-pot approach involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (annulations) to furnish the benzofuran ring. researchgate.net This tandem process is highly efficient and tolerates a wide range of functional groups. Palladium nanoparticles have been shown to catalyze this reaction under ambient conditions, and the catalyst can often be recycled and reused. organic-chemistry.org

The Heck reaction , involving the coupling of an alkene with an aryl halide, can also be employed. An intramolecular Heck reaction is a key step in some modern synthetic routes, where a palladium catalyst facilitates the cyclization of an appropriately substituted alkene onto the aromatic ring. nih.gov

Halogen-Metal Exchange/Cyclization Protocols

Halogen-metal exchange reactions, typically using organolithium reagents, provide a powerful method for creating a nucleophilic carbon center on an aromatic ring, which can then participate in a ring-closing reaction.

A modern one-pot procedure for synthesizing fused benzofuro-heterocycles utilizes a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr) . This streamlined process allows for the assembly of diverse and complex structures from relatively simple starting materials like 2-bromophenyl acetates. While this example leads to more complex fused systems, the core principle of generating an organometallic intermediate ortho to a hydroxyl or protected hydroxyl group, followed by coupling and cyclization, is a viable strategy for constructing the 7-substituted benzofuran ring.

Advanced Catalytic Methodologies

The development of advanced catalytic systems, particularly those based on palladium and copper, has significantly enhanced the efficiency, selectivity, and scope of benzofuran synthesis. These catalysts enable transformations that are difficult or impossible to achieve using classical methods.

Palladium-Catalyzed Synthesis

Palladium catalysis is preeminent in modern organic synthesis and features heavily in the construction of benzofurans. Palladium catalysts are adept at mediating a wide array of transformations, including cross-coupling, C-H activation, and carbonylation reactions. nih.govnih.gov

One powerful strategy is the palladium-catalyzed C-H activation/oxidation tandem reaction . This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. For example, the addition of phenols to bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which then undergo an intramolecular cyclization via palladium-catalyzed direct C-H bond functionalization to yield 2-substituted benzofurans. organic-chemistry.org

Another advanced method is the palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols to produce benzofuranones, which are close relatives and potential precursors to benzofurans. nih.gov These reactions can be performed under mild conditions and demonstrate novel functional group tolerance.

Table 2: Examples of Palladium-Catalyzed Synthesis of Benzofuran Derivatives
Reaction TypeCatalyst SystemStarting MaterialsProduct TypeKey Features
Sonogashira Coupling/CyclizationPd nanoparticles/CuIo-halophenol, terminal alkyne2-substituted benzofuranRecyclable catalyst, ambient conditions. organic-chemistry.org
C-H Activation/AlkylationPd(OAc)2Acetanilides, epoxidesβ-hydroxy compoundsForms a 6,4-palladacycle intermediate. nih.gov
C-H Activation/CyclizationPd(OAc)2o-ethynylanilidesBenzo[d] nih.govresearchgate.netoxazinesHighly regioselective 6-exo-dig cyclization. rsc.org
Intramolecular Heck ReactionPd(OAc)2/LigandAryl halide, alkeneFused benzofuranForms C-C bond via oxidative addition/cyclization. nih.gov

Copper-Mediated Cyclizations

Copper catalysts, while perhaps less ubiquitous than palladium in cross-coupling, offer unique reactivity and are often more economical. They are particularly effective in mediating C-O bond-forming reactions and oxidative cyclizations.

A facile and regioselective synthesis of polysubstituted benzofurans employs a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. researchgate.net This transformation involves a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization where molecular oxygen serves as the terminal oxidant. researchgate.net

Similarly, copper salts like CuBr₂ have been used in combination with Lewis acids (e.g., BF₃·OEt₂) to catalyze the reaction of benzoquinones with ketene (B1206846) dithioacetals, proceeding through a Michael addition and subsequent cyclization to form 5-hydroxybenzofurans. researchgate.net Copper(I) bromide (CuBr) has also been used in ligand-free conditions to catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org These methods highlight copper's utility in constructing the benzofuran ring under various conditions.

Other Transition Metal Catalyzed Routes (e.g., Ruthenium, Zinc, Platinum)

While palladium and copper have been extensively used, other transition metals like ruthenium, zinc, and platinum have emerged as powerful catalysts for benzofuran synthesis, offering alternative reactivity and selectivity. elsevier.com

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts are valued for their cost-effectiveness and unique catalytic activities in C-H functionalization. rsc.org Ruthenium(II) complexes, such as [Ru(p-cymene)Cl2]2, can catalyze the redox-neutral coupling of phenols (bearing an oxidizing directing group) with internal alkynes to form benzofurans under mild conditions, avoiding the need for external oxidants. rsc.orgrsc.org This approach involves a C-H activation and annulation sequence. For instance, the reaction of N-phenoxypivalamide with an alkyne using a ruthenium(II) catalyst generates the benzofuran core efficiently. rsc.org Ruthenium nanoparticles have also been employed for the selective hydrogenation of the furan ring in benzofurans to yield dihydrobenzofurans, demonstrating the versatility of ruthenium in modifying the benzofuran scaffold. acs.org

Zinc-Catalyzed Synthesis: Zinc compounds, often acting as Lewis acids, can promote the synthesis of benzofurans. Zinc triflate (Zn(OTf)2) has been shown to catalyze the cyclization of propargyl alcohols with phenols to afford benzofuran derivatives. organic-chemistry.org In some cases, zinc works in concert with other metals. A cooperative catalysis system involving a gold catalyst and a zinc Lewis acid (Zn(OTf)2) has been developed for the direct C2-alkynylation of benzofurans. nih.gov The zinc Lewis acid is believed to activate the alkynylating agent, enhancing its electrophilicity and facilitating the reaction. nih.gov

Platinum-Catalyzed Synthesis: Platinum catalysts offer distinct pathways for benzofuran synthesis. Platinum(II) chloride (PtCl2) effectively catalyzes the carboalkoxylation of o-alkynylphenyl acetals to produce 2,3-disubstituted benzofurans in high yields. acs.org This reaction proceeds via a 5-endo-dig cyclization. The use of 1,5-cyclooctadiene (B75094) (COD) as an additive is often crucial for achieving high yields in these transformations. acs.org Platinum has also been used in electrochemical syntheses, where platinum electrodes facilitate the cyclization of 2-alkynylphenols with diselenides to yield substituted benzofurans. nih.govacs.org

Table 1: Comparison of Other Transition Metal-Catalyzed Routes for Benzofuran Synthesis
Catalyst SystemSubstratesKey FeaturesTypical YieldsReference(s)
[Ru(p-cymene)Cl2]2 / CsOAcN-phenoxypivalamide, internal alkynesMild conditions, redox-neutral, no external oxidantModerate to High rsc.org
Zn(OTf)2Propargyl alcohols, phenolsLewis acid catalysisGood organic-chemistry.org
Au(I) / Zn(OTf)2Benzofurans, hypervalent iodine alkynylating agentCooperative catalysis, direct C-H functionalizationHigh nih.gov
PtCl2 / CODo-Alkynylphenyl acetalsAtom-economic, forms 2,3-disubstituted productsHigh (up to 94%) acs.org
Platinum electrodes2-Alkynylphenols, diselenidesElectrochemical synthesisHigh nih.govacs.org

Oxidative Coupling and One-Pot Reaction Strategies

To improve synthetic efficiency, reduce waste, and simplify procedures, oxidative coupling and one-pot strategies have become increasingly popular for constructing the benzofuran nucleus.

Oxidative Coupling: Oxidative coupling reactions enable the formation of C-C and C-O bonds in a single step, often through a cross-dehydrogenative coupling (CDC) mechanism. thieme-connect.com Nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols using molecular oxygen (O2) as a clean oxidant provides an efficient route to 3-aryl benzofurans. rsc.orgnih.gov This method avoids the need for stoichiometric and often toxic oxidants. Similarly, palladium-catalyzed aerobic oxidative dimerization of benzofuranones has been developed, which can be part of a one-pot sequence to create complex, substituted benzofuranones. jst.go.jp Phenyliodonium diacetate (PIDA) has also been used as an oxidant in the synthesis of benzofuran derivatives from hydroquinone (B1673460) and dicarbonyl compounds, a reaction mediated by zinc iodide. acs.org

One-Pot Reactions: One-pot syntheses combine multiple reaction steps without isolating intermediates, saving time, reagents, and solvents. A notable example is the titanium tetrachloride (TiCl4)-promoted direct synthesis of benzofurans from phenols and α-haloketones, which combines a Friedel–Crafts-like alkylation and intramolecular cyclodehydration in a single step. nih.gov Another strategy involves a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates to give 2-arylbenzofurans, a process that is also scalable. nih.gov One-pot procedures involving the Sonogashira coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization, are also widely used. acs.org These multi-component reactions, sometimes involving three or more starting materials, provide rapid access to complex benzofuran structures. acs.orgresearchgate.net

Table 2: Examples of One-Pot Strategies for Benzofuran Synthesis
StrategyCatalysts/ReagentsStarting MaterialsKey TransformationReference(s)
Friedel-Crafts/CyclodehydrationTiCl4Phenols, α-HaloketonesOne-pot C-alkylation and cyclization nih.gov
Desulfinative Addition/AnnulationPalladium catalyst2-Hydroxyarylacetonitriles, Sodium sulfinatesTandem desulfination and intramolecular annulation nih.gov
Sonogashira/Cyclization(PPh3)PdCl2 / CuIIodophenols, Terminal alkynesCoupling followed by intramolecular cyclization acs.org
Multi-component ReactionCopper BromideSalicylaldehydes, Amines, Calcium CarbideA³ coupling followed by cyclization acs.org
Cascade CyclizationPd(PPh3)4 / Cu2O6-Diazo-2-cyclohexenones, ortho-HaloiodobenzenesCross-coupling/aromatization and Ullmann coupling organic-chemistry.org

Regio- and Stereoselectivity Considerations in Synthetic Routes

Regioselectivity: Achieving the correct substitution pattern is a major challenge in the synthesis of molecules like this compound. The regiochemical outcome of cyclization reactions is highly dependent on the substrates and reaction conditions. oregonstate.edu For instance, in the acid-catalyzed cyclization of unsymmetrical aryl ether substrates, mixtures of regioisomers are common. wuxiapptec.com The choice of catalyst and directing groups is paramount for controlling regioselectivity. In a recently developed method, reacting 3-hydroxy-2-pyrones with specific nitroalkenes leads to a completely regioselective synthesis of benzofuranones, where the substitution pattern of the product is predictably controlled by the starting materials. oregonstate.edunih.govacs.org Similarly, titanium tetrachloride-promoted synthesis from phenols and α-haloketones demonstrates high levels of regioselectivity. nih.gov The order of cross-coupling reactions on a poly-halogenated benzofuran core can also be controlled to install substituents at specific positions with high regioselectivity. rsc.org

Stereoselectivity: While this compound is an achiral molecule, stereoselectivity becomes important when synthesizing derivatives or precursors with stereocenters, such as dihydrobenzofurans. nih.govresearchgate.net Asymmetric organocatalytic cascade reactions have been developed for the stereoselective synthesis of benzopyran and related fused acetal (B89532) systems. researchgate.net In reactions involving nucleophilic substitution on precursors, such as the reaction of N-(aryl)propanehydrazonoyl chlorides with piperidine, the stereochemistry of the final product can be highly selective, leading to a specific isomer. nih.gov

Optimization of Synthetic Yields and Process Scalability

Optimizing reaction conditions is essential for maximizing product yield and ensuring the economic viability of a synthetic route.

Optimization of Yields: The yield of benzofuran synthesis can be highly sensitive to various parameters. In the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, parameters such as reaction temperature and the type and amount of acid catalyst were systematically varied to find the optimal conditions. oregonstate.eduacs.org For example, conducting the reaction at 120 °C with 20 mol % of trifluoroacetic acid (TFA) gave the best yield for the unsubstituted benzofuranone. oregonstate.eduacs.org Similarly, in platinum-catalyzed cyclizations, the presence of an olefin additive like 1,5-cyclooctadiene (COD) was found to be critical, dramatically increasing the yield from 24% to 91% in one case. acs.org

Structure Activity Relationship Sar Studies of 1 6 Hydroxybenzofuran 7 Yl Ethanone and Its Analogues

Design Principles for Benzofuran-Based Compounds

Benzofuran (B130515), a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, represents a significant scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic drugs. nih.govnih.govrsc.orgrsc.org Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govrsc.orgrsc.org The design of benzofuran-based compounds is often guided by the principle of molecular hybridization, where the benzofuran nucleus is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or enhanced activities. nih.govnih.gov

A key design strategy involves the strategic introduction of various substituents at different positions of the benzofuran ring system. nih.gov These substitutions are intended to modulate the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and steric factors, which in turn influence its pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com The goal is to optimize the interaction of the compound with its biological target, leading to improved potency and selectivity. nih.gov For instance, the incorporation of halogen atoms or nitrogen-containing heterocycles is a common approach to enhance the biological activity of benzofuran derivatives. nih.gov Furthermore, computational methods such as molecular docking are increasingly employed to guide the design process by predicting the binding modes and affinities of novel benzofuran analogues with their target proteins. nih.gov

Influence of Substituent Patterns on Biological Activity

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran scaffold. SAR studies have demonstrated that even minor modifications to the substituent pattern can lead to significant changes in potency and selectivity. nih.govmdpi.com

Role of the Hydroxyl Group at Position 6

The presence of a hydroxyl group at the C-6 position of the benzofuran ring, as seen in 1-(6-Hydroxybenzofuran-7-yl)ethanone, is a critical determinant of biological activity. Research has shown that a phenolic hydroxyl group on the benzofuran core is often crucial for modulating anticancer activity. nih.gov This is attributed to the ability of the hydroxyl group to act as a hydrogen bond donor, facilitating favorable interactions with the biological target. nih.gov In the context of antibacterial activity, benzofuran derivatives bearing a hydroxyl group at the C-6 position have demonstrated excellent inhibitory effects against a range of bacterial strains. nih.gov The hydroxyl group can also influence the compound's antioxidant properties.

Effects of Aromatic and Aliphatic Substituents on the Furan Ring

Substitutions on the furan ring portion of the benzofuran scaffold, specifically at the C-2 and C-3 positions, have a profound impact on biological activity. SAR studies have revealed that the introduction of ester or heterocyclic ring substitutions at the C-2 position is crucial for the cytotoxic activity of certain benzofuran derivatives against cancer cells. nih.gov The nature of the substituent at the C-2 position can significantly influence the compound's potency. For example, the presence of a phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl (B3050149) group at the C-2 position has been associated with good antibacterial activity. nih.gov

Impact of Modifications on the Acetyl Moiety

The acetyl group, such as the one present at the C-7 position in this compound, is another key functional group that can be modified to tune the biological activity of benzofuran derivatives. The presence and position of the acetyl group can be critical for activity. For some benzofuran derivatives, the absence of an acetyl group at certain positions leads to a marked decrease in activity and selectivity. mdpi.com

Modifications of the acetyl moiety, such as replacing it with other functional groups like an ester or a bromine atom, can have a significant impact on the compound's biological effects. mdpi.com The carbonyl group of the acetyl moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets. Therefore, altering the electronic properties or steric bulk of this group can modulate the binding affinity and efficacy of the compound. For example, the reaction of 1-(benzofuran-2-yl)ethanone with other reagents can lead to the formation of more complex heterocyclic systems with different biological activities. researchgate.net

Conformational Analysis and Molecular Recognition Hypotheses

The three-dimensional conformation of benzofuran derivatives is a critical factor in their interaction with biological macromolecules. The fused ring system of benzofuran imparts a degree of rigidity to the molecule, which can be advantageous for binding to specific protein targets. researchgate.net Conformational analysis, often aided by computational modeling, seeks to identify the low-energy conformations that a molecule is likely to adopt and to understand how these conformations relate to its biological activity. nih.gov

Molecular recognition hypotheses are developed based on the integration of SAR data and conformational analysis. These hypotheses propose a model for how a ligand binds to its receptor, identifying the key pharmacophoric features and their spatial arrangement required for optimal interaction. For benzofuran derivatives, the positions of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings are all important components of the pharmacophore. nih.gov Molecular docking studies can be used to test these hypotheses by simulating the binding of different benzofuran analogues into the active site of a target protein, providing insights into the specific molecular interactions that govern binding affinity and selectivity. nih.gov The development of such models is essential for the rational design of new and more potent benzofuran-based therapeutic agents.

Preclinical Pharmacological Characterization of 1 6 Hydroxybenzofuran 7 Yl Ethanone and Its Derivatives

In Vitro Biological Efficacy Assessments

The in vitro evaluation of 1-(6-hydroxybenzofuran-7-yl)ethanone and its derivatives has uncovered significant bioactivities, particularly in the realms of cancer cell inhibition, antimicrobial effects, anti-inflammatory responses, and antioxidant capacity.

Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of the benzofuran (B130515) scaffold have demonstrated notable antiproliferative effects across a range of human cancer cell lines. The introduction of specific substituents, particularly halogens, into the benzofuran ring has been shown to significantly enhance anticancer activity. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its molecular targets. nih.gov

For instance, a brominated derivative, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, displayed remarkable and selective cytotoxic activity against leukemic cell lines. nih.govnih.gov It recorded an inhibitory concentration (IC50) of 5 µM against human chronic myelogenous leukemia (K562) cells and a potent 0.1 µM against human acute promyelocytic leukemia (HL-60) cells, while showing no toxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.govnih.gov Other derivatives have also been developed that show selective action against K562 cells with no toxic effects observed in healthy human keratinocyte (HaCaT) cells. nih.gov

The mechanism of action for some of these compounds involves the induction of apoptosis in leukemia cells and the inhibition of tubulin polymerization. nih.govbeilstein-journals.org Studies on 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives, such as filifolinol, filifolinone, and filifolinoic acid, also indicated a significant cytostatic effect, inhibiting cancer cell proliferation at various concentrations. researchgate.netredalyc.org

Compound/DerivativeCancer Cell LineIC50 / ActivityReference
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Chronic Myelogenous Leukemia)5 µM nih.govnih.gov
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL-60 (Acute Promyelocytic Leukemia)0.1 µM nih.gov
Benzopyran-4-one-isoxazole hybrid (Compound 5a)MDA-MB-231 (Breast Cancer)5.2 - 22.2 µM chapman.edu
FilifolinoneUCHT1 (T-cell leukemia)Antiproliferative at ≥ 50 µM redalyc.org
Filifolinoic acidUCHT1 (T-cell leukemia)Antiproliferative at ≥ 25 µM redalyc.org
FilifolinolUCHT1 (T-cell leukemia)Antiproliferative at ≥ 75 µM redalyc.org

Antimicrobial Spectrum Analysis (Bacterial and Fungal Strains)

Benzofuran derivatives have been identified as possessing a broad spectrum of antimicrobial activities. jopcr.com Synthetic aurone (B1235358) derivatives, such as (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), have shown selective and potent antibacterial effects. ijper.org This compound demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA), as well as against the Gram-negative bacterium Pseudomonas aeruginosa. ijper.org

Furthermore, certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have exhibited moderate antimicrobial activity, particularly against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.gov Other synthesized benzofuran amide derivatives also showed strong, broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi, with MICs as low as 6.25 µg/ml. jopcr.com

Compound/DerivativeMicrobial StrainActivity (MIC)Reference
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23)MRSA ATCC 43300Inhibition Zone: 18.33 mm ijper.org
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23)MSSA ATCC 25923Bactericidal at 4xMIC ijper.org
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23)P. aeruginosa ATCC 9027Bactericidal at ≥2xMIC ijper.org
Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative (Compound 7)Gram-positive strains16 - 64 µg/mL nih.gov
Benzofuran amide derivative (Compound 6b)Various bacteria & fungiAs low as 6.25 µg/mL jopcr.com

Anti-inflammatory Response Evaluation

The parent compound 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, isolated from Petasites hybridus, has demonstrated significant immunomodulatory and anti-inflammatory properties. nih.govsci-hub.se It was found to inhibit the respiratory burst in human polymorphonuclear leukocytes (PMNs) more strongly than acetylsalicylic acid and inhibited PMN chemotaxis with a potency comparable to ibuprofen. nih.govsci-hub.se These actions suggest an ability to modulate the innate immune response at different stages. nih.govsci-hub.se

Derivatives of this scaffold have also shown potent anti-inflammatory effects through various mechanisms. Some synthetic aurone derivatives suppress the expression of inflammatory cytokines like TNF-α at the transcriptional level. ijper.org Additionally, certain derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to significantly inhibit the release of the pro-inflammatory interleukin 6 (IL-6) in K562 cancer cells. nih.gov The anti-inflammatory actions of benzofurans may also be linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis and nitric oxide (NO) production. nih.govnih.gov

Compound/DerivativeInflammatory Marker/PathwayObserved EffectReference
1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanonePMN Respiratory Burst (Luminol-enhanced CL)Stronger inhibition than acetylsalicylic acid nih.govsci-hub.se
1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanonePMN ChemotaxisIC50 comparable to ibuprofen nih.govsci-hub.se
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23)Pro-inflammatory cytokines (IL-6, IL-1β, iNOS, TNF-α)Downregulates expression ijper.org
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives (Compounds 6 & 8)Interleukin 6 (IL-6) secretionSignificantly reduced concentration nih.gov

Antioxidant Activity Measurements

Benzofuran derivatives have been evaluated for their antioxidant potential through various chemical assays. mdpi.comresearchgate.net Studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives showed remarkable activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and cyclic voltammetry analyses. mdpi.comresearchgate.net The antioxidant capacity is influenced by the substitution pattern on the benzofuran ring. mdpi.comresearchgate.net

A theoretical study using density functional theory (DFT) on benzofuran–stilbene hybrid compounds suggested that the O–H bond breakage is the key mechanism for their antioxidative activity. rsc.org The study identified that in solvent environments, a sequential proton loss–electron transfer (SPL–ET) mechanism is likely, while a hydrogen atom transfer (HAT) mechanism is favored in the gaseous phase. rsc.org Other research has noted that some 2H-chromen-2-one derivatives, which are structurally related, exhibit moderate antiradical activity. researchgate.net Furthermore, a Benzofuran-Enaminone derivative demonstrated antioxidant activities in in vitro tests. nih.gov

Compound/Derivative ClassAssay/MethodFindingReference
3,3-disubstituted-3H-benzofuran-2-one derivativesDPPH Assay & Cyclic VoltammetryRemarkable antioxidant activity mdpi.comresearchgate.net
Benzofuran–stilbene hybridsDFT CalculationO–H bond breakage is key to activity rsc.org
2H-chromen-2-one derivativesSuperoxide radical anion scavengingSome derivatives showed activity twice as high as the reference compound Trolox researchgate.net
(E)-1-(benzofuran-2-yl)-3-((2-hydroxyphenyl)amino)prop-2-en-1-oneIn vitro antioxidant assaysDemonstrated antioxidant activity nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models

The therapeutic potential of benzofuran derivatives has been further explored in various non-human animal models of disease, confirming the promising results from in vitro studies.

Therapeutic Potential in Established Disease Models

In vivo studies have provided crucial evidence for the efficacy of benzofuran derivatives in complex disease states. A notable example is the evaluation of a Benzofuran-Enaminone derivative, (E)-1-(benzofuran-2-yl)-3-((2-hydroxyphenyl)amino)prop-2-en-1-one, in a rat model of Alzheimer's disease induced by aluminum chloride (AlCl₃). nih.gov Treatment with this compound was shown to counteract the AlCl₃-induced neurotoxicity, regulating the expression of genes related to apoptosis and Alzheimer's disease, such as APP and Tau. nih.gov This points to its potential as a neuroprotective agent.

In the field of autoimmune diseases, a novel benzofuran-based agonist of the sphingosine-1-phosphate receptor 1 (S1P1), 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid, demonstrated significant efficacy. researchgate.net When administered orally to mice in an experimental autoimmune encephalomyelitis (EAE) model of relapsing multiple sclerosis, the compound produced a significant reduction in disease symptoms. researchgate.net

Furthermore, the anti-inflammatory properties of benzofuran derivatives have been confirmed in vivo using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. nih.govmdpi.com

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species

State-of-the-art research indicates that detailed preclinical pharmacokinetic data for this compound is not publicly available. Therefore, this section will focus on the reported pharmacodynamic profiling of related compounds and the general potential of the benzofuran class in preclinical models.

Pharmacokinetic Profile

Comprehensive in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species have not been extensively reported in publicly accessible scientific literature. However, research on other benzofuran derivatives has suggested the potential for good oral bioavailability. For instance, a study on 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, a potent S1P1 receptor agonist, demonstrated excellent oral bioavailability across species. nih.gov This highlights the potential of the benzofuran scaffold for developing orally active therapeutic agents. nih.govnih.gov Further investigation is necessary to specifically determine the pharmacokinetic parameters of this compound.

Pharmacodynamic Profile

The pharmacodynamic effects of benzofuran derivatives have been investigated, primarily focusing on their immunomodulatory and anticancer activities. mdpi.comrsc.orgnih.govrsc.org

Research has demonstrated that benzofuran derivatives can modulate the immune response. These compounds have been assessed for their impact on the respiratory burst of human whole blood and isolated human polymorphonuclear leukocytes (PMNs), as well as their influence on the chemotactic migration of PMNs.

A study on a related compound, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, which was isolated from Petasites hybridus, revealed significant immunomodulatory properties. This compound showed stronger inhibition of the luminol-enhanced chemiluminescence of PMNs than acetylsalicylic acid, indicating an effect on the respiratory burst. mdpi.com Additionally, it inhibited the chemotaxis of PMNs with an IC50 value comparable to that of ibuprofen. mdpi.com The investigation also covered synthetic benzoxazepine derivatives of this compound, some of which displayed even more potent inhibition of both luminol- and lucigenin-enhanced chemiluminescence and PMN migration. mdpi.com These findings suggest that compounds based on the benzofuran scaffold have the potential to act as immunomodulatory agents by influencing phagocyte activity. mdpi.com

Benzofuran derivatives have been identified as a significant class of compounds with potential anticancer properties. mdpi.comrsc.orgnih.govrsc.org Their mechanisms of action often involve the induction of apoptosis and the inhibition of inflammatory pathways.

Studies on various derivatives have demonstrated effectiveness against a range of cancer cell lines. rsc.orgnih.gov For instance, certain brominated derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one have shown selective cytotoxic action towards chronic myelogenous leukemia cells while exhibiting no toxic effects on healthy human keratinocytes. The anticancer activity was associated with pro-oxidative effects, resulting in an increase in reactive oxygen species within cancer cells and the subsequent induction of apoptosis.

Furthermore, these derivatives have been observed to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) from cancer cells. Given that IL-6 is implicated in the chemoresistance of various malignancies, its inhibition is a promising therapeutic approach. The chemical structure of these benzofuran derivatives is a critical determinant of their biological activity, with factors such as lipophilicity influencing their ability to cross cellular membranes and exert their effects.

Interactive Data Table: Pharmacodynamic Research Findings on Benzofuran Derivatives

Compound/Derivative ClassPreclinical ModelKey Pharmacodynamic Findings
1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanoneHuman Polymorphonuclear Leukocytes (PMNs)Inhibition of respiratory burst (luminol-enhanced chemiluminescence). Inhibition of PMN chemotaxis. mdpi.com
Synthetic Benzoxazepine DerivativesHuman Polymorphonuclear Leukocytes (PMNs)Potent inhibition of respiratory burst and PMN migration. mdpi.com
Brominated 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one DerivativesChronic Myelogenous Leukemia (K562) cellsSelective cytotoxicity, induction of apoptosis via pro-oxidative effects.
Brominated 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one DerivativesChronic Myelogenous Leukemia (K562) cellsInhibition of pro-inflammatory interleukin-6 (IL-6) release.

Computational Chemistry and Advanced Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific molecular docking studies for 1-(6-Hydroxybenzofuran-7-yl)ethanone are not extensively documented in publicly available literature, the benzofuran (B130515) scaffold is a common motif in many biologically active compounds, and docking studies on its derivatives provide valuable insights. For instance, benzofuran-based thiosemicarbazides have been evaluated as P. aeruginosa quorum sensing inhibitors, with molecular docking studies revealing key interactions within the PqsR ligand-binding domain. nih.gov Similarly, novel benzofuran–thiazolylhydrazone derivatives have been designed as monoamine oxidase (MAO) inhibitors, where docking studies elucidated π–π interactions and halogen bonds crucial for their inhibitory activity. acs.org

In a hypothetical docking study of this compound with a target protein, the interactions would likely be governed by its key structural features: the hydroxyl group, the acetyl group, and the benzofuran ring system. The hydroxyl group can act as a hydrogen bond donor and acceptor, forming critical interactions with polar amino acid residues in the binding pocket. The acetyl group's carbonyl oxygen is a potent hydrogen bond acceptor. The aromatic benzofuran ring can participate in π-π stacking, π-cation, and hydrophobic interactions with aromatic and nonpolar residues.

A related compound, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, isolated from Petasites hybridus, has shown immunomodulatory effects, suggesting its interaction with proteins involved in the inflammatory cascade. nih.gov Docking this compound into the active site of a relevant enzyme, such as a kinase or a cyclooxygenase, would likely reveal a network of interactions contributing to its activity.

Table 1: Potential Ligand-Protein Interactions of this compound

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
6-Hydroxy groupHydrogen bond donor/acceptorSer, Thr, Tyr, His, Asp, Glu
7-Acetyl group (carbonyl)Hydrogen bond acceptorArg, Lys, His, Asn, Gln
Benzofuran ringπ-π stacking, T-shaped π-stackingPhe, Tyr, Trp, His
Benzofuran ringHydrophobic interactionsAla, Val, Leu, Ile, Met, Pro

This interactive table summarizes the potential interactions that could be identified in a molecular docking study.

Quantum Chemical Calculations (e.g., DFT, QTAIM)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of chemical bonds and non-covalent interactions.

For benzofuran derivatives, DFT calculations have been employed to understand their structure and reactivity. For example, a study on 1-benzofuran-2-carboxylic acid using DFT at the UB3LYP/6-31G(d,p) level of theory provided insights into its optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity.

In the context of this compound, DFT calculations could be used to determine key quantum chemical parameters:

Molecular Geometry: Predicting the most stable conformation of the molecule.

Electronic Properties: Calculating the HOMO and LUMO energies to understand its electron-donating and accepting capabilities.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. The MEP would likely show negative potential around the hydroxyl and carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors.

Reactivity Descriptors: Global and local reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and Fukui functions, can predict the most reactive sites of the molecule.

A study on a novel pyrazolo[3,4-b]pyridine derivative bearing a 6-hydroxy-4-methoxy-1-benzofuran moiety utilized DFT to confirm its structure and analyze its electronic properties and local reactivity. semanticscholar.org Such studies provide a theoretical foundation for understanding the chemical behavior of these compounds. semanticscholar.org

Table 2: Representative Quantum Chemical Parameters for a Benzofuran Derivative (1-benzofuran-2-carboxylic acid)

ParameterValue (eV)
E HOMO-6.367
E LUMO-1.632
Ionization Potential (I)6.367
Electron Affinity (A)1.632
Chemical Potential (µ)-3.999
Chemical Hardness (η)2.367
Softness (ζ)11.49
Electrophilicity (ω)3.374

Data sourced from a study on 1-benzofuran-2-carboxylic acid. researchgate.net

This interactive table showcases typical quantum chemical parameters that can be calculated for benzofuran derivatives.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal the stability of the ligand-protein complex, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the binding process. nih.govsemanticscholar.org

For this compound, an MD simulation would typically follow these steps:

System Setup: The protein-ligand complex, obtained from molecular docking, is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex.

Analysis of the MD trajectory can provide valuable information:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand in the binding site.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy of the ligand to the protein.

A recent study on benzofuran-based inhibitors of P. aeruginosa quorum sensing employed MD simulations to confirm the stability of the ligand-protein complexes and analyze their binding characteristics. nih.gov Another example is the use of MD simulations in the virtual screening for Mcl-1 inhibitors, where a benzofuran scaffold was identified. researchgate.net These studies highlight the importance of MD simulations in validating docking results and providing a more detailed understanding of the binding mechanism. nih.govresearchgate.net

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design approaches are pivotal in the development of new therapeutic agents from scaffolds like benzofuran.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Key methods include:

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. For this compound, a pharmacophore model would include a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (carbonyl oxygen), and an aromatic ring feature.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for a set of benzofuran derivatives, the activity of new, unsynthesized analogs could be predicted.

Structure-Based Drug Design: This methodology is employed when the 3D structure of the target protein is available. It involves the design of ligands that can fit into and interact favorably with the protein's binding site.

Fragment-Based Drug Design (FBDD): This technique involves screening small chemical fragments for weak binding to the target protein. Promising fragments can then be grown or linked together to create more potent lead compounds. The benzofuran scaffold itself can be considered a valuable fragment for FBDD campaigns. nih.gov

De Novo Design: This involves the computational design of novel ligands from scratch to fit the active site of a target protein.

The benzofuran scaffold has been extensively utilized in both ligand-based and structure-based drug design. For example, structure-based design has led to the development of 2-benzylidene-benzofuran-3-ones as potent and selective inhibitors of cyclin-dependent kinases. nih.gov The versatility of the benzofuran ring system makes it an attractive starting point for the design of novel inhibitors for a wide range of biological targets. nih.govmdpi.comtandfonline.comrsc.org

Future Research Avenues and Translational Potential

Design and Synthesis of Next-Generation Benzofuran (B130515) Analogues

The future of 1-(6-Hydroxybenzofuran-7-yl)ethanone in drug discovery hinges on the strategic design and synthesis of novel analogues to enhance potency, selectivity, and pharmacokinetic profiles. The core structure is ripe for modification, allowing medicinal chemists to explore structure-activity relationships (SAR). mdpi.com

Key synthetic strategies would likely involve:

Modification of the Hydroxyl Group: The phenolic hydroxyl group at the 6-position is a key site for modification. It can be alkylated or acylated to produce a series of ethers and esters, respectively. This can modulate the compound's lipophilicity and hydrogen-bonding capacity, potentially influencing its interaction with biological targets.

Derivatization of the Acetyl Group: The ketone of the 7-acetyl group can be reduced to a secondary alcohol, which can be further esterified. Alternatively, it can serve as a handle for condensation reactions to form more complex structures like chalcones, hydrazones, or thiazoles, a strategy that has proven effective for other benzofuran derivatives. nih.gov

Substitution on the Benzene (B151609) and Furan (B31954) Rings: Introducing substituents, particularly halogens like bromine, onto the benzofuran ring system has been shown to increase the cytotoxic activity of related compounds. mdpi.com Modifications to the furan ring, while more synthetically challenging, could also yield novel derivatives.

Hybrid Compound Synthesis: A promising approach involves creating hybrid molecules by linking the benzofuran scaffold to other known pharmacophores, such as triazoles, piperazines, or quinolines. mdpi.comnih.gov This can lead to synergistic effects and the development of compounds with dual modes of action. For instance, a related compound, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, was used as a starting point for synthesizing a series of benzoxazepine derivatives with enhanced immunomodulatory effects. nih.gov

Table 1: Strategies for Generating Analogues of this compound

Modification SiteSynthetic StrategyPotential OutcomeReference Example
6-Hydroxy GroupAlkylation, AcylationModulate lipophilicity and target bindingSynthesis of benzyloxy derivatives.
7-Acetyl GroupReduction, Condensation (e.g., to form chalcones)Introduce new functional groups, alter electronic propertiesSynthesis of benzofuran-chalcone hybrids. nih.gov
Benzofuran CoreHalogenation (e.g., Bromination)Enhance cytotoxic or antimicrobial activityBromination of benzofuran derivatives increases cytotoxicity. mdpi.comnih.gov
Entire ScaffoldHybridization with other pharmacophores (e.g., triazoles, imidazoles)Create dual-action agents with potentially novel mechanismsDevelopment of benzofuran-oxadiazole conjugates. nih.gov

Deeper Elucidation of Undiscovered Mechanisms of Action and Novel Biological Targets

While the precise mechanisms of this compound are unknown, the broader benzofuran class provides a roadmap for investigation. Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.gov For example, some derivatives have been found to trigger apoptosis in leukemia cells by increasing the generation of reactive oxygen species (ROS) and activating caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. nih.govmdpi.comresearchgate.net

Future research should aim to:

Identify Protein Targets: Modern techniques like affinity chromatography and proteomics can be used to pull down and identify the specific protein targets with which this compound and its more potent analogues interact. Potential targets could include enzymes like tubulin, which is targeted by other benzofurans, or sirtuin 1 (SIRT1), a deacetylase implicated in cancer and aging. nih.govresearchgate.net

Investigate Cellular Pathways: Studies should explore the compound's effects on key signaling pathways involved in cell proliferation and survival, such as the NF-κB and GSK3β pathways, which have been implicated in the action of other benzofurans. nih.gov

Explore Immunomodulatory Effects: A related natural benzofuran derivative demonstrated the ability to modulate the innate immune response of phagocytes. nih.gov This suggests that this compound could also possess immunomodulatory properties, a mechanism that is increasingly important in cancer therapy and for treating inflammatory diseases. Research into its effect on cytokine release, such as Interleukin-6 (IL-6), could reveal anti-inflammatory potential. nih.govmdpi.com

Table 2: Potential Biological Targets and Mechanisms for Investigation

Potential Target/MechanismRationale Based on Related CompoundsReference
Induction of Apoptosis via ROSBenzofuran derivatives induce apoptosis in leukemia cells through ROS generation. nih.govresearchgate.net
Caspase-3/7 ActivationPro-apoptotic properties of benzofurans are confirmed via Caspase-Glo 3/7 assays. nih.govmdpi.com
Inhibition of Tubulin PolymerizationTubulin has been identified as a molecular target for some cytotoxic benzofurans. nih.gov
SIRT1 InhibitionBenzofuran-3-yl(phenyl)methanone scaffold identified as a SIRT1 inhibitor. researchgate.net
Modulation of NF-κB PathwayMechanism identified for some benzofuran-based anticancer agents. nih.gov
Immunomodulation (e.g., IL-6 inhibition)Related derivatives modulate immune cell function and inhibit IL-6 release. nih.govnih.gov

Comprehensive Preclinical Development and Lead Optimization Strategies

For this compound or its optimized analogues to translate into a clinical candidate, a rigorous preclinical development program is essential. This process involves moving from a promising "hit" compound to a "lead" compound that is suitable for in vivo testing.

Key stages of preclinical development include:

Lead Optimization: This iterative process involves synthesizing and screening new analogues to improve key characteristics. The goal is to enhance potency against the desired biological target while minimizing off-target effects to improve the safety profile.

ADMET Profiling: A critical step is to evaluate the compound's pharmacokinetic and toxicological properties:

Absorption, Distribution, Metabolism, Excretion (ADMET): This assesses how the drug is taken up by the body, where it goes, how it is broken down, and how it is removed. Computational tools can predict ADMET properties early on, and these predictions are then validated through in vitro and in vivo experiments. researchgate.net

Toxicity: In vitro cytotoxicity assays against various cancer and normal cell lines are performed to determine the compound's therapeutic index (selectivity for cancer cells over healthy cells). mdpi.com Subsequent in vivo studies in animal models are required to assess systemic toxicity.

In Vivo Efficacy Studies: The most promising lead compounds are tested in animal models of specific diseases (e.g., tumor xenograft models for cancer) to determine if the in vitro activity translates to efficacy in a living organism.

Table 3: Preclinical Development and Lead Optimization Pipeline

StageObjectiveKey ActivitiesReference
Hit-to-LeadIdentify promising compounds from initial screening.Confirm structure and purity, preliminary SAR, initial cytotoxicity screening. mdpi.com
Lead OptimizationEnhance potency, selectivity, and drug-like properties.Iterative synthesis of analogues, detailed SAR studies, in vitro target engagement assays. mdpi.com
ADMET ProfilingEvaluate pharmacokinetic and safety profiles.In silico predictions, in vitro assays (e.g., metabolic stability, cell permeability), in vivo toxicity studies. researchgate.net
In Vivo EfficacyDemonstrate therapeutic effect in a living system.Testing in animal models of disease (e.g., cancer, infection). nih.gov

Potential Applications in Drug Discovery and Development beyond Current Therapeutic Focus

The benzofuran scaffold is exceptionally versatile, with derivatives showing a wide spectrum of biological activities. mdpi.commdpi.com Therefore, while an initial focus might be on anticancer or antibacterial applications, it is crucial to screen this compound and its analogues for a broader range of therapeutic uses.

Potential extended applications include:

Antiviral Agents: Benzofuran derivatives have reported antiviral properties, making this an important area for screening. mdpi.com

Neuroprotective Agents: Given the role of oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's and Parkinson's, the potential antioxidant and anti-inflammatory effects of benzofurans could be harnessed. mdpi.com

Anti-inflammatory Drugs: The immunomodulatory effects seen in related compounds suggest a direct potential for developing treatments for chronic inflammatory conditions. nih.gov

Antifungal and Antiparasitic Agents: Natural and synthetic benzofurans have demonstrated activity against various fungi and parasites, such as those causing trypanosomiasis. mdpi.com

Cardiovascular Drugs: Some synthetic benzofuran derivatives, like Amiodarone, are used to treat cardiac arrhythmias, highlighting the potential for this scaffold in cardiovascular medicine. mdpi.com

Systematic screening of a library of analogues derived from this compound against a diverse panel of biological targets could uncover entirely new therapeutic applications for this chemical class.

Table 4: Expanded Therapeutic Potential of the Benzofuran Scaffold

Therapeutic AreaRationale / Supporting EvidenceReference
AnticancerNumerous benzofuran derivatives show potent cytotoxic activity against various cancer cell lines. nih.govmdpi.commdpi.com
AntibacterialBenzofuran is a useful skeleton for discovering novel agents against drug-resistant bacteria. nih.govbenthamscience.com
NeuroprotectionDerivatives have shown potential in slowing the progression of Alzheimer's and Parkinson's diseases. mdpi.com
Anti-inflammatoryReported immunomodulatory effects and inhibition of inflammatory mediators. mdpi.comnih.gov
AntiviralNatural and synthetic benzofurans possess reported antiviral properties. mdpi.com
CardiovascularThe approved antiarrhythmic drug Amiodarone is a benzofuran derivative. mdpi.com

Q & A

Basic: What are the established synthetic routes for 1-(6-Hydroxybenzofuran-7-yl)ethanone, and what key reaction parameters influence yield?

Methodological Answer:
A two-step synthesis strategy is commonly employed. First, dihydroxyacetophenone undergoes cyclization via acid catalysis (e.g., H₂SO₄ or polyphosphoric acid) to form the benzofuran core. Second, selective acylation at position 7 is achieved using Friedel-Crafts alkylation with acetyl chloride under controlled temperatures (0–5°C). Key parameters include:

  • Catalyst choice : Lewis acids like AlCl₃ improve regioselectivity for the 7-position .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .
  • Temperature control : Lower temperatures minimize side reactions (e.g., over-acylation) .

Basic: How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated DMSO to resolve hydroxyl proton signals (~δ 9–10 ppm). Assign benzofuran protons via coupling patterns:
    • H-5 (δ 6.8–7.1 ppm, doublet due to coupling with H-4) .
    • H-7 ketone (δ 2.6 ppm, singlet for acetyl group) .
  • FT-IR : Confirm the acetyl group (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at ~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 190.063 (calculated for C₁₀H₈O₃) .

Advanced: What strategies are effective in resolving contradictory bioactivity data across different in vitro models for this compound?

Methodological Answer:
Contradictions often arise from assay conditions or cellular context. Mitigate discrepancies by:

Standardize assay protocols :

  • Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and passage numbers .
  • Control solvent effects (e.g., DMSO ≤0.1% v/v) .

Validate target engagement :

  • Perform competitive binding assays with radiolabeled ligands .
  • Use siRNA knockdown to confirm target specificity .

Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .

Advanced: How can computational methods like molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking workflow :
    • Protein preparation : Retrieve target structures (e.g., HER2 kinase, PDB: 3PP0) and remove water/ligands .
    • Ligand parameterization : Generate 3D conformers of the compound using Open Babel, optimizing charges (AM1-BCC) .
    • Grid generation : Focus on active sites (e.g., HER2 ATP-binding pocket) .
  • Scoring metrics : Prioritize poses with:
    • Low binding energy (ΔG ≤ −8 kcal/mol) .
    • Hydrogen bonds with key residues (e.g., HER2 Met774) .
  • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

Methodological Answer:

  • Block metabolic hotspots :
    • Replace the 6-hydroxy group with a methoxy group to reduce Phase II glucuronidation .
    • Introduce fluorine at position 5 to block CYP450-mediated oxidation .
  • Prodrug approach : Convert the acetyl group to a tert-butyl carbonate ester for improved plasma stability .
  • In silico ADMET : Predict logP (optimal range: 2–3) and polar surface area (<60 Ų) using SwissADME .

Basic: What chromatographic methods are suitable for purity analysis of this compound?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 60:40 v/v, 1 mL/min). Retention time: ~8.2 min .
  • TLC : Silica gel GF254, mobile phase ethyl acetate/hexane (3:7). Rf ≈ 0.45 under UV 254 nm .
  • Validation : Ensure resolution (R > 1.5) from common impurities (e.g., unreacted dihydroxyacetophenone) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.